molecular formula C19H21NOS B3011734 (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane CAS No. 1556097-50-7

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane

Cat. No.: B3011734
CAS No.: 1556097-50-7
M. Wt: 311.44
InChI Key: LLLLZGBLYJZRDG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[34]octane is a complex organic compound characterized by its spirocyclic structure, which includes oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure stereoselectivity and high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane is unique due to its combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic framework. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(7S)-7,8-dibenzyl-2-oxa-5-thia-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-3-7-16(8-4-1)11-18-13-22-19(14-21-15-19)20(18)12-17-9-5-2-6-10-17/h1-10,18H,11-15H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLLZGBLYJZRDG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.